Cas no 2171143-75-0 ((2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-3-phenylpropanamidopropanoic acid)

(2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-3-phenylpropanamidopropanoic acid structure
2171143-75-0 structure
商品名:(2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-3-phenylpropanamidopropanoic acid
CAS番号:2171143-75-0
MF:C28H28N2O5
メガワット:472.532327651978
CID:6398062
PubChem ID:165526401

(2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-3-phenylpropanamidopropanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-3-phenylpropanamidopropanoic acid
    • 2171143-75-0
    • (2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyl-3-phenylpropanamido]propanoic acid
    • EN300-1499373
    • インチ: 1S/C28H28N2O5/c1-18(27(32)33)30(2)26(31)25(16-19-10-4-3-5-11-19)29-28(34)35-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,18,24-25H,16-17H2,1-2H3,(H,29,34)(H,32,33)/t18-,25+/m0/s1
    • InChIKey: JNSPLARFBMGLCO-AVRWGWEMSA-N
    • ほほえんだ: O(C(N[C@@H](C(N(C)[C@H](C(=O)O)C)=O)CC1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 472.19982200g/mol
  • どういたいしつりょう: 472.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 730
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.6

(2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-3-phenylpropanamidopropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1499373-2500mg
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyl-3-phenylpropanamido]propanoic acid
2171143-75-0
2500mg
$6602.0 2023-09-27
Enamine
EN300-1499373-10000mg
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyl-3-phenylpropanamido]propanoic acid
2171143-75-0
10000mg
$14487.0 2023-09-27
Enamine
EN300-1499373-500mg
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyl-3-phenylpropanamido]propanoic acid
2171143-75-0
500mg
$3233.0 2023-09-27
Enamine
EN300-1499373-250mg
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyl-3-phenylpropanamido]propanoic acid
2171143-75-0
250mg
$3099.0 2023-09-27
Enamine
EN300-1499373-50mg
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyl-3-phenylpropanamido]propanoic acid
2171143-75-0
50mg
$2829.0 2023-09-27
Enamine
EN300-1499373-1.0g
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyl-3-phenylpropanamido]propanoic acid
2171143-75-0
1g
$0.0 2023-06-05
Enamine
EN300-1499373-1000mg
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyl-3-phenylpropanamido]propanoic acid
2171143-75-0
1000mg
$3368.0 2023-09-27
Enamine
EN300-1499373-5000mg
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyl-3-phenylpropanamido]propanoic acid
2171143-75-0
5000mg
$9769.0 2023-09-27
Enamine
EN300-1499373-100mg
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyl-3-phenylpropanamido]propanoic acid
2171143-75-0
100mg
$2963.0 2023-09-27

(2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-3-phenylpropanamidopropanoic acid 関連文献

(2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-3-phenylpropanamidopropanoic acidに関する追加情報

Comprehensive Analysis of (2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-3-phenylpropanamidopropanoic acid (CAS No. 2171143-75-0)

The compound (2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-3-phenylpropanamidopropanoic acid (CAS No. 2171143-75-0) is a sophisticated chiral molecule widely utilized in peptide synthesis and pharmaceutical research. Its unique structure, featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a phenylpropanamide backbone, makes it invaluable for developing targeted therapeutics. Researchers are increasingly focusing on this compound due to its role in peptide-based drug discovery, a field gaining traction amid the rise of biologics and personalized medicine.

One of the most searched questions in the scientific community is: "What are the applications of Fmoc-protected amino acids in drug development?" This compound addresses this query directly, as its Fmoc group ensures stability during solid-phase peptide synthesis (SPPS), a cornerstone technique for creating peptides with high precision. The N-methyl-3-phenylpropanamide moiety further enhances its utility by improving metabolic stability, a critical factor in optimizing drug candidates. Recent studies highlight its potential in treating metabolic disorders and neurodegenerative diseases, aligning with the growing demand for next-generation peptide therapeutics.

From an SEO perspective, terms like "CAS 2171143-75-0 supplier" and "Fmoc-protected amino acid derivatives" are frequently searched, reflecting commercial and academic interest. The compound’s chiral centers (2S and 2R configurations) also make it a subject of interest for asymmetric synthesis, a hot topic in green chemistry. Its compatibility with automated peptide synthesizers has further boosted its popularity, as labs worldwide adopt high-throughput methodologies to accelerate drug discovery pipelines.

Another trending discussion revolves around "How to improve peptide bioavailability?" Here, the methylation (N-methyl) in this compound offers a solution by reducing enzymatic degradation, a common challenge in peptide drug design. This feature, combined with its phenylpropanamide segment, which mimics natural ligands, positions it as a versatile building block for GPCR-targeted therapies—a field exploding with innovations due to advancements in structural biology and computational modeling.

In summary, (2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-3-phenylpropanamidopropanoic acid exemplifies the convergence of synthetic chemistry and biomedical applications. Its design caters to contemporary needs like enhanced peptide stability, scalable synthesis, and targeted drug delivery, making it a staple in modern research. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in shaping the future of precision medicine and biopharmaceutical innovation.

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